![molecular formula C16H18N2O4 B396944 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid CAS No. 117567-96-1](/img/structure/B396944.png)
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a compound that features an indole ring, which is a significant structure in many natural products and pharmaceuticals. The indole ring is known for its aromatic properties and its ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for developing new useful derivatives .
Mode of Action
It’s worth noting that the compound contains a tert-butoxycarbonyl-protected amino acid, which is used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base . This suggests that the compound may interact with its targets through amide bond formation.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the acrylic acid moiety. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the acrylic acid structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties.
科学研究应用
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is unique due to its combination of the indole ring and the acrylic acid moiety, which provides a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
(Z)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,17H,1-3H3,(H,18,21)(H,19,20)/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXVARGTLHOFML-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
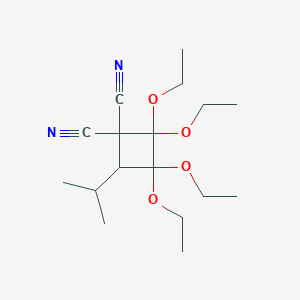

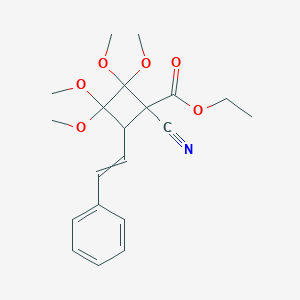
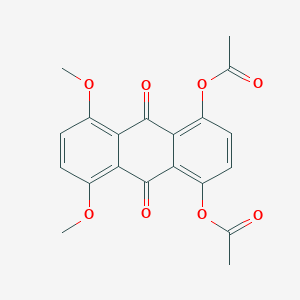
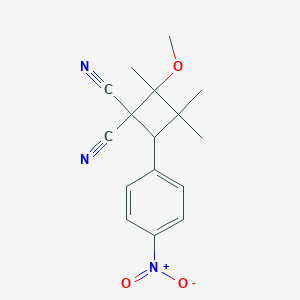
![2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile](/img/structure/B396871.png)
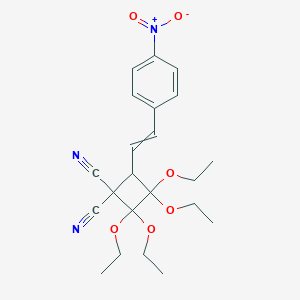
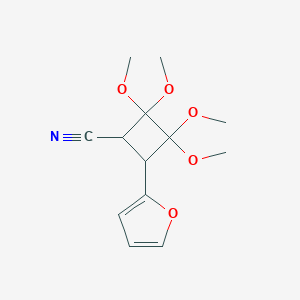
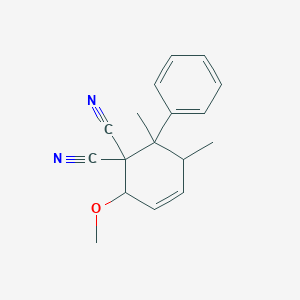
![2,2,3,3-tetramethoxy-5-oxo-2,3-dihydroindeno[1,2-b]pyran-4,4(5H)-dicarbonitrile](/img/structure/B396878.png)

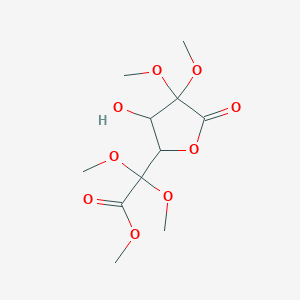
![(8-Benzoyloxy-12-methoxy-3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),4,6,8,13-pentaenyl) benzoate](/img/structure/B396882.png)
![4,11-Diphenyl-4,11-diazatricyclo[5.3.1.0~2,6~]undec-9-ene-3,5,8-trione](/img/structure/B396883.png)
